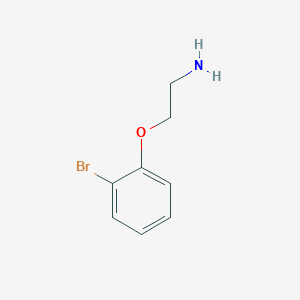

2-(2-Bromo-phenoxy)-ethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRFNXLTMNVOTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627579 | |

| Record name | 2-(2-Bromophenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26646-25-3 | |

| Record name | 2-(2-Bromophenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(2-Bromo-phenoxy)-ethylamine CAS number 26646-25-3 details

An In-Depth Technical Guide to 2-(2-Bromo-phenoxy)-ethylamine (CAS: 26646-25-3): Synthesis, Characterization, and Applications in Drug Discovery

Section 1: Core Chemical Identity and Properties

This compound is a substituted phenoxyethylamine compound. This class of molecules is of significant interest to researchers and drug development professionals due to the prevalence of the 2-phenethylamine scaffold in a vast array of biologically active compounds and approved pharmaceuticals.[1] While this specific bromo-substituted variant is primarily a research chemical, its structural analogs, such as 2-(2-methoxyphenoxy)ethylamine and 2-(2-ethoxyphenoxy)ethylamine, are well-documented as critical intermediates in the commercial synthesis of high-value active pharmaceutical ingredients (APIs), including the beta-blocker Carvedilol and the α1 receptor antagonist Tamsulosin.[2][3] This positions this compound as a valuable building block for creating novel pharmaceutical analogs and exploring structure-activity relationships (SAR) in medicinal chemistry.

This guide provides a comprehensive technical overview of its synthesis, analytical profile, potential applications, and safe handling protocols, synthesized from available chemical literature and safety data.

Physicochemical Data

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 26646-25-3 | [4][5][6] |

| Molecular Formula | C₈H₁₀BrNO | [4][5][6] |

| Molecular Weight | 216.08 g/mol | [4][6] |

| Synonyms | 2-(2-Bromophenoxy)ethan-1-amine | [6] |

| Appearance | Not specified; analogs are typically clear to yellow liquids or solids. | [7] |

| Storage Conditions | Store at 2-8°C in a dark place under an inert atmosphere. | [6] |

Section 2: Synthesis and Mechanistic Rationale

The synthesis of this compound can be efficiently achieved via a modified Gabriel synthesis, a robust and widely used method for preparing primary amines. This pathway is adapted from established industrial processes for analogous alkoxy-substituted phenoxyethylamines, which prioritize safety and scalability by avoiding hazardous reagents like lithium aluminum hydride (LiAlH₄) or the toxic and corrosive hydrazine hydrate.[2][3]

The proposed synthesis is a two-step process starting from the readily available 2-bromophenol.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Williamson Ether Synthesis to form 1-Bromo-2-(2-bromophenoxy)ethane

This initial step builds the ether linkage. The choice of 1-bromo-2-chloroethane as the alkylating agent is strategic; the bromine is more reactive, allowing for selective displacement by the phenoxide, while the chlorine on the other end is less reactive and remains for the subsequent step.

-

To a stirred suspension of anhydrous potassium carbonate (1.2 equivalents) in acetone, add 2-bromophenol (1.0 equivalent).

-

Heat the mixture to reflux for 1 hour to ensure complete formation of the potassium phenoxide salt.

-

Add 1-bromo-2-chloroethane (1.5 equivalents) dropwise to the refluxing mixture.

-

Maintain reflux and monitor the reaction by Thin-Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude intermediate, 1-bromo-2-(2-bromophenoxy)ethane. This product can be purified by vacuum distillation or used directly in the next step if sufficiently pure.

Step 2: Gabriel Amine Synthesis and Deprotection

This step introduces the nitrogen atom via the phthalimide anion, a bulky nucleophile that prevents the common side-reaction of over-alkylation seen with ammonia.[8] The final deprotection unmasks the primary amine.

-

Dissolve the crude intermediate from Step 1 (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

-

Add potassium phthalimide (1.1 equivalents) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the mixture and pour it into ice water to precipitate the phthalimide adduct, 2-(2-(2-bromophenoxy)ethyl)isoindoline-1,3-dione.

-

Collect the solid by filtration, wash with water, and dry.

-

For deprotection, suspend the dried adduct in ethanol. Add a solution of potassium hydroxide (KOH, >2.0 equivalents) in water.

-

Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete.

-

Cool the reaction, filter off the precipitated potassium phthalate by-product.

-

Concentrate the filtrate, and perform a standard acid-base workup. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) after basification to isolate the final product, this compound.

-

Purify the final compound by vacuum distillation or column chromatography.

Section 3: Analytical Characterization

Confirmation of the structure and purity of this compound requires standard analytical techniques. While specific spectra for this exact compound are indexed but not publicly detailed, its expected spectral characteristics can be reliably predicted based on its structure.[9]

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic Protons (4H): Complex multiplet signals in the δ 6.8-7.6 ppm range. - -O-CH₂- (2H): A triplet around δ 4.1-4.3 ppm. - -CH₂-N- (2H): A triplet around δ 3.0-3.2 ppm. - -NH₂ (2H): A broad singlet, chemical shift is variable and depends on solvent and concentration. |

| ¹³C NMR | - Aromatic Carbons (6C): Six distinct signals in the δ 110-160 ppm range, with the C-O and C-Br carbons being the most deshielded and shielded, respectively, within this group. - -O-CH₂- Carbon (1C): Signal around δ 68-72 ppm. - -CH₂-N- Carbon (1C): Signal around δ 40-44 ppm. |

| FTIR (cm⁻¹) | - N-H Stretch: Broad absorption band from 3300-3400 (primary amine). - Aromatic C-H Stretch: Absorptions just above 3000. - Aliphatic C-H Stretch: Absorptions in the 2850-2960 range. - Aromatic C=C Stretch: Peaks around 1450-1600. - C-O Ether Stretch: Strong, characteristic absorption in the 1220-1260 range. - C-Br Stretch: Absorption in the 500-600 range. |

| Mass Spec. (MS) | - Molecular Ion (M⁺): A pair of peaks at m/z 215 and 217 of nearly equal intensity (1:1 ratio), which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). |

Section 4: Applications in Medicinal Chemistry and Drug Discovery

The primary value of this compound lies in its role as a versatile chemical intermediate for the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical sectors.[10] Its structure combines a phenoxy ether linkage with a reactive primary amine, making it an ideal scaffold for building drug candidates.

Key Potential Applications:

-

Scaffold for API Analogs: As a direct structural analog of intermediates for Carvedilol and Tamsulosin, it can be used to synthesize novel variants of these drugs.[3] Replacing the methoxy or ethoxy group with a bromine atom can significantly alter the compound's lipophilicity, metabolic stability, and receptor binding affinity, providing a direct route for SAR studies.

-

Building Block for Novel Phenethylamines: The 2-phenethylamine core is a well-established pharmacophore that targets a wide range of biological systems, including adenosine, adrenergic, and dopamine receptors.[1] This compound provides a pre-functionalized aromatic ring, allowing chemists to introduce further diversity through cross-coupling reactions at the bromo-position while utilizing the ethylamine tail for amide bond formation or reductive amination.

Caption: Role as a key intermediate in drug discovery workflows.

Section 5: Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling by trained personnel in a controlled laboratory environment.

GHS Hazard Profile:

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle product only in a certified chemical fume hood to avoid inhalation of vapors.[11] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[11]

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[12]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat or protective suit to prevent skin contact.[11]

-

Respiratory Protection: If working outside of a fume hood or if vapors/aerosols are generated, use a NIOSH/MSHA-approved respirator with an appropriate cartridge.[11]

-

General Hygiene: Do not eat, drink, or smoke when using this product.[13] Wash hands thoroughly after handling.[13]

Storage

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[11]

-

Store in a designated corrosives area, away from incompatible materials such as strong oxidizing agents.[11][14]

-

Follow the recommended storage temperature of 2-8°C under an inert atmosphere for long-term stability.[6]

First Aid Measures

-

In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

-

In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[11][12]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor immediately.[11]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Ingestion can cause severe damage and perforation; seek immediate medical attention.[11]

Section 6: Conclusion

This compound, CAS 26646-25-3, is a valuable and versatile chemical intermediate with significant potential for researchers in drug discovery and medicinal chemistry. Its robust synthesis, well-defined chemical properties, and structural similarity to key pharmaceutical precursors make it an attractive building block for developing novel therapeutic agents. Proper adherence to stringent safety and handling protocols is mandatory due to its corrosive nature. This guide provides the core technical knowledge required for its effective and safe utilization in a research and development setting.

References

- WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.

- WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.

-

2-Bromoethylamine - Solubility of Things. Solubility of Things. [Link]

-

Unveiling the Chemistry: Applications of (2-Bromo-ethyl)-methyl-amine in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. [Link]

-

2-(2-Ethoxyphenoxy)ethylamine. PubChem. [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review. PMC - PubMed Central. [Link]

Sources

- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]

- 3. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]

- 4. This compound | 26646-25-3 [m.chemicalbook.com]

- 5. 页面加载中... [china.guidechem.com]

- 6. 26646-25-3|2-(2-Bromophenoxy)ethan-1-amine|BLD Pharm [bldpharm.com]

- 7. 2-(2-Methoxyphenoxy)Ethylamine: Properties, Uses, Safety, Synthesis & Supplier China | Buy High Purity 2-(2-Methoxyphenoxy)Ethylamine Online [nj-finechem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. This compound(26646-25-3) 1H NMR [m.chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.com [fishersci.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. tcichemicals.com [tcichemicals.com]

Synonyms for 2-(2-Bromo-phenoxy)-ethylamine

An In-depth Technical Guide to 2-(2-Bromophenoxy)ethylamine and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Bromophenoxy)ethylamine, a substituted phenoxy ethylamine with potential applications in pharmaceutical and chemical synthesis. This document delves into the nuanced nomenclature and synonymy of the compound, offering clarity against structurally similar molecules. It further outlines plausible synthetic routes, discusses analytical characterization techniques, and explores potential biological activities based on analogous structures. Safety protocols and handling guidelines are also provided to ensure its proper use in a research and development setting.

Nomenclature and Chemical Identity

The precise naming of chemical compounds is fundamental to scientific communication. 2-(2-Bromophenoxy)ethylamine is a primary amine featuring a 2-bromo-substituted phenyl ring linked via an ether bond to an ethylamine moiety. Understanding its systematic and common names is crucial for accurate literature searching and chemical sourcing.

Systematic and Common Synonyms

The nomenclature of 2-(2-Bromophenoxy)ethylamine can be approached in several ways, leading to a variety of synonyms. According to IUPAC (International Union of Pure and Applied Chemistry) guidelines, the ethanamine backbone is the parent structure.[1] The phenoxy group is treated as a substituent on the ethyl chain.

Systematic IUPAC Name: 2-(2-Bromophenoxy)ethan-1-amine

This name clearly indicates an amine group at position 1 of an ethane chain, with a 2-bromophenoxy substituent at position 2.

Alternative and Common Synonyms:

-

2-(2-Bromophenoxy)ethylamine

-

1-(2-Aminoethoxy)-2-bromobenzene

-

o-Bromophenoxyethylamine

-

(2-Bromophenoxy)ethanamine

It is critical to distinguish this compound from its isomer, 2-(2-Bromophenyl)ethylamine (CAS 65185-58-2), where the bromo-substituted phenyl group is directly attached to the ethylamine chain without an ether linkage.[2]

Chemical Identifiers

A unique set of identifiers is used to catalogue 2-(2-Bromophenoxy)ethylamine in chemical databases.

| Identifier | Value | Source |

| CAS Number | 26646-25-3 | |

| Molecular Formula | C₈H₁₀BrNO | |

| Molecular Weight | 216.08 g/mol | |

| IUPAC Name | 2-(2-bromophenoxy)ethan-1-amine | |

| SMILES | NCCOC1=CC=CC=C1Br | |

| InChI | InChI=1S/C8H10BrNO/c9-7-4-2-1-3-6(7)11-5-10/h1-4H,5,10H2 | (Generated) |

| InChIKey | YZJDFVLIBLFDPE-UHFFFAOYSA-N | (Generated) |

Synthesis and Manufacturing

While specific manufacturing protocols for 2-(2-Bromophenoxy)ethylamine are not widely published, its synthesis can be logically derived from established methods for analogous 2-alkoxyphenoxy ethylamines, which are valuable intermediates in the synthesis of pharmaceuticals like Carvedilol and Tamsulosin.[3] The general strategy involves the formation of the ether linkage followed by the introduction of the amine group.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for 2-(2-Bromophenoxy)ethylamine is outlined below. This approach disconnects the molecule at the ether and the carbon-nitrogen bonds, leading to readily available starting materials.

Caption: Retrosynthetic analysis of 2-(2-Bromophenoxy)ethylamine.

Proposed Synthetic Protocol

This protocol is adapted from the synthesis of related 2-alkoxyphenoxy ethylamines and represents a robust and scalable method.[4]

Step 1: Williamson Ether Synthesis of 1-Bromo-2-(2-bromophenoxy)ethane

-

To a solution of 2-bromophenol in a suitable aprotic polar solvent (e.g., DMF or acetone), add a slight molar excess of a base such as potassium carbonate (K₂CO₃).

-

Stir the mixture at room temperature to form the potassium salt of the phenol.

-

Add a significant excess of 1,2-dibromoethane to the reaction mixture. Using the dihaloethane as both a reactant and solvent is also a viable option.[3]

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture, filter off the inorganic salts, and remove the excess 1,2-dibromoethane under reduced pressure.

-

Purify the resulting crude 1-bromo-2-(2-bromophenoxy)ethane by vacuum distillation.

Causality of Experimental Choices: The use of an excess of 1,2-dibromoethane is crucial to minimize the formation of the bis-ether byproduct. Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions.

Step 2: Gabriel Synthesis of 2-(2-Bromophenoxy)ethylamine

-

Dissolve the purified 1-bromo-2-(2-bromophenoxy)ethane in DMF.

-

Add a slight molar excess of potassium phthalimide to the solution.

-

Heat the mixture with stirring. The reaction progress can be monitored by the disappearance of the starting alkyl halide.

-

Once the reaction is complete, the intermediate N-(2-(2-bromophenoxy)ethyl)phthalimide can be isolated or used directly in the next step.

-

To cleave the phthalimide group, add hydrazine hydrate to the reaction mixture and reflux. Alternatively, hydrolysis with a strong aqueous base like sodium hydroxide can be employed.[4]

-

After cleavage, the desired primary amine is liberated.

-

Purify the final product, 2-(2-Bromophenoxy)ethylamine, through extraction and subsequent vacuum distillation.

Self-Validating System: The Gabriel synthesis is a highly reliable method for the preparation of primary amines from alkyl halides, as it prevents the over-alkylation that can occur with direct amination using ammonia. The use of hydrazine hydrate for deprotection is effective, though it is a hazardous substance.[3] Basic hydrolysis offers a safer, albeit sometimes slower, alternative.

Caption: Proposed synthetic pathway for 2-(2-Bromophenoxy)ethylamine.

Analytical Characterization

The structural elucidation and purity assessment of 2-(2-Bromophenoxy)ethylamine would rely on a combination of standard spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aromatic protons (in the range of 6.8-7.6 ppm), the two methylene groups of the ethyl chain (likely triplets around 3.0-4.2 ppm), and a broad singlet for the amine protons.

-

¹³C NMR: Would reveal distinct signals for the eight carbon atoms in the molecule, with the aromatic carbons appearing between 110-160 ppm and the aliphatic carbons at higher field.

-

-

Mass Spectrometry (MS):

-

GC-MS would be a suitable technique for determining the molecular weight and fragmentation pattern. The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the primary amine (around 3300-3400 cm⁻¹), C-N stretching, C-O-C stretching of the ether, and aromatic C-H and C=C stretching.[3]

-

Potential Applications and Biological Activity

While there is limited direct research on the biological activity of 2-(2-Bromophenoxy)ethylamine, its structural motifs suggest potential areas for investigation.

-

Pharmaceutical Intermediate: As a primary amine, it is a versatile building block for the synthesis of more complex molecules, including potential drug candidates. Its structural similarity to intermediates used in the synthesis of beta-blockers and alpha-adrenoceptor antagonists suggests its potential utility in medicinal chemistry.[3][5]

-

Agrochemical Research: Research on related β-arylethylamines has shown that some derivatives possess nematicidal activity.[6] The introduction of a 2-bromophenyl group in these scaffolds was found to result in significant bioactivity.[6] This suggests that 2-(2-Bromophenoxy)ethylamine could be a lead compound for the development of new agrochemicals.

Safety and Handling

Based on the GHS information for 2-(2-Bromophenoxy)ethan-1-amine, this compound is classified as hazardous.

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor.

Researchers and scientists must handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

References

-

CK-12 Foundation. (2026, January 14). Nomenclature of Amines. [Link]

-

Michigan State University Department of Chemistry. Nomenclature Examples. [Link]

-

National Institute of Standards and Technology. Ethanamine, 2-phenoxy-. NIST Chemistry WebBook. [Link]

-

University of Calgary Department of Chemistry. How to name organic compounds using the IUPAC rules. [Link]

-

Clark, J. Naming aromatic compounds. Chemguide. [Link]

-

Chemistry LibreTexts. (2023, January 22). Nomenclature of Ethers. [Link]

- Google Patents. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)

-

PubChem. 2-(2-Methoxyphenoxy)ethyl amine. National Center for Biotechnology Information. [Link]

-

The Organic Chemistry Tutor. (2016, November 29). Naming Ethers - IUPAC Nomenclature With Branching, Organic Chemistry Practice Problems [Video]. YouTube. [Link]

- Google Patents. CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.

-

Chemistry LibreTexts. (2025, February 24). 24.1: Naming Amines. [Link]

-

PubChem. 2-Phenoxyethanamine. National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. [Link]

- Google Patents. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)

-

SIELC Technologies. (2018, May 16). Ethylamine, N,N-dimethyl-2-phenoxy. [Link]

-

ACS Publications. (2026, January 21). Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. Organic Letters. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 2-(2-Bromophenyl)ethylamine, 97% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]

- 4. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]

- 5. 2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer in India | Vihita Bio [vihita-bio.com]

- 6. pubs.acs.org [pubs.acs.org]

Unlocking the Therapeutic Potential of 2-(2-bromo-phenoxy)-ethylamine Derivatives: A Technical Guide for Researchers

This guide provides an in-depth exploration of the biological activities associated with 2-(2-bromo-phenoxy)-ethylamine derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, outlines experimental methodologies, and proposes future directions for investigating this promising class of compounds. We will delve into their synthesis, potential therapeutic applications, and the underlying pharmacological principles that govern their activity.

Introduction: The Phenoxyethylamine Scaffold as a Privileged Structure in Neuropharmacology

The phenoxyethylamine motif is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Its versatility allows for interaction with a wide range of biological targets, particularly within the central nervous system (CNS). The core structure, consisting of a phenoxy ring linked to an ethylamine side chain, provides a template that can be extensively modified to fine-tune pharmacological activity.

The introduction of a bromine atom at the ortho-position of the phenoxy ring, creating the this compound scaffold, is a strategic modification. Halogenation, particularly with bromine, can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. Specifically, a bromine substitution can enhance binding to target proteins through halogen bonding and other non-covalent interactions, potentially leading to increased potency and altered selectivity profiles. This guide will explore the known and potential biological activities stemming from this specific structural feature.

Evidence of Biological Activity: From Neuroprotection to Neuromodulation

While the body of research specifically focused on simple this compound derivatives is still emerging, compelling evidence from closely related analogues points towards significant therapeutic potential, particularly in the realm of neuroprotection and modulation of key neurotransmitter systems.

Neuroprotective Effects

A significant finding highlights the neuroprotective capabilities of a complex derivative containing the bromophenoxy-ethyl moiety. The compound, {1-[2-(4-bromophenoxy)ethyl]piperidin-4-yl}(4-chlorophenyl)methanone, demonstrated potent protective effects against glutamate-induced cell death in differentiated rat pheochromocytoma (PC12) cells[1]. Furthermore, this derivative showed outstanding neuroprotective activity in an in vivo mouse model of ischemic stroke[1]. This suggests that the 2-(bromo-phenoxy)-ethylamine core could be a valuable pharmacophore for the development of novel treatments for neurodegenerative diseases and acute neuronal injury.

The proposed mechanism for this neuroprotection likely involves the modulation of pathways that are disrupted during excitotoxicity and ischemic events. Further investigation is warranted to elucidate the precise molecular targets responsible for these effects.

Potential for Serotonergic and Adrenergic Receptor Modulation

The broader class of phenethylamines and their derivatives are well-known for their interactions with serotonin (5-HT) and adrenergic receptors[2][3][4][5][6][7]. Research has shown that 4-bromination of phenalkylamines can enhance affinity for serotonin receptors[2]. This strongly suggests that the 2-bromo substitution on the phenoxy ring of our core structure could confer significant activity at these important CNS targets.

A commercially available derivative, [2-(2-Bromophenoxy)ethyl]dimethylamine, is noted for its potential pharmacological applications due to its interactions with various biological targets, including neurotransmitter receptors[8]. It is proposed that this compound may act as an agonist or antagonist, making it a valuable tool for studying amine transport and metabolism[8].

The potential antidepressant and anxiolytic activity of these compounds is a key area for exploration. Many established antidepressant medications target the serotonin and norepinephrine systems[9][10]. The structural similarities of this compound derivatives to known monoamine modulators make them prime candidates for investigation in this therapeutic area.

Synthesis and Chemical Exploration

The synthesis of this compound derivatives can be achieved through established chemical routes, which can be adapted to create a library of analogues for structure-activity relationship (SAR) studies.

General Synthesis Workflow

A common synthetic approach involves the reaction of 2-bromophenol with a protected 2-bromoethylamine or a precursor like ethylene oxide, followed by amination.

Caption: General synthesis workflow for this compound derivatives.

Detailed Synthesis Protocol: [2-(2-Bromophenoxy)ethyl]dimethylamine

This protocol is adapted from general procedures for the synthesis of phenoxyethylamine derivatives[8].

Step 1: Synthesis of 2-(2-bromophenoxy)ethanol

-

In a round-bottom flask, dissolve 2-bromophenol in a suitable aprotic solvent (e.g., acetone, DMF).

-

Add a base, such as potassium carbonate, and stir the mixture.

-

Add 2-bromoethanol dropwise to the reaction mixture.

-

Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).

-

After cooling, filter the mixture to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-(2-bromophenoxy)ethanol.

Step 2: Synthesis of [2-(2-Bromophenoxy)ethyl]dimethylamine

-

Convert the intermediate alcohol, 2-(2-bromophenoxy)ethanol, to a better leaving group, for example, by reacting it with thionyl chloride to form 1-(2-bromoethoxy)-2-bromobenzene.

-

In a sealed vessel, react the resulting halide with an excess of dimethylamine in a suitable solvent (e.g., THF, ethanol).

-

Heat the reaction mixture for several hours.

-

After cooling, remove the solvent and excess dimethylamine under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent and wash with water to remove any salts.

-

Dry the organic layer and evaporate the solvent.

-

Purify the final product by distillation or column chromatography.

Step 3: Salt Formation (Optional)

-

Dissolve the free base in a suitable solvent (e.g., diethyl ether).

-

Add a solution of hydrochloric acid in the same solvent dropwise until precipitation is complete.

-

Filter the resulting solid and wash with cold solvent to obtain the hydrochloride salt.

In Vitro Biological Evaluation Protocols

A systematic in vitro evaluation is crucial to determine the pharmacological profile of novel this compound derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining cytotoxicity[11].

Protocol:

-

Seed cells (e.g., PC12, SH-SY5Y, or other relevant cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for 24-48 hours.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

Receptor Binding Assays

Radioligand binding assays are used to determine the affinity of the compounds for specific receptors.

Protocol for Serotonin 5-HT2A Receptor Binding: This protocol is based on standard procedures for 5-HT2A receptor binding assays[12].

-

Prepare cell membrane homogenates from cells stably expressing the human 5-HT2A receptor.

-

In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [3H]-ketanserin) and various concentrations of the test compound.

-

Incubate at room temperature for a defined period.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 values and subsequently the Ki values to quantify the binding affinity.

In Vivo Preclinical Models for Activity Assessment

Animal models are essential for evaluating the potential therapeutic effects of these compounds in a physiological context.

Antidepressant Activity: Forced Swim Test (FST)

The FST is a widely used behavioral test to screen for potential antidepressant activity[13][14].

Protocol:

-

Administer the test compound or vehicle to mice or rats.

-

After a specific pretreatment time, place each animal individually in a cylinder filled with water from which it cannot escape.

-

Record the session (typically 6 minutes) and score the duration of immobility during the last 4 minutes.

-

A significant reduction in immobility time compared to the vehicle-treated group suggests antidepressant-like activity.

Caption: Workflow for the Forced Swim Test (FST).

Anxiolytic Activity: Elevated Plus Maze (EPM)

The EPM is a standard behavioral assay for assessing anxiety-like behavior in rodents[13].

Protocol:

-

Administer the test compound or vehicle to the animals.

-

After the pretreatment period, place the animal in the center of the elevated plus maze, which consists of two open arms and two closed arms.

-

Allow the animal to explore the maze for a set time (e.g., 5 minutes).

-

Record the time spent in and the number of entries into the open and closed arms.

-

An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.

Structure-Activity Relationship (SAR) and Future Directions

A systematic SAR study is essential to optimize the biological activity of this compound derivatives. Key areas for modification include:

-

Substitution on the Phenoxy Ring: Investigating the effect of moving the bromine to the meta- or para-positions, as well as introducing other substituents.

-

Modifications of the Ethylamine Side Chain: Exploring the impact of N-alkylation (e.g., methyl, ethyl, dimethyl) and the incorporation of the amine into cyclic structures (e.g., piperidine, piperazine).

-

Chirality: If a chiral center is introduced, the separate evaluation of enantiomers is crucial, as they often exhibit different pharmacological profiles.

The initial findings on the neuroprotective and potential neuromodulatory activities of this class of compounds provide a strong rationale for further investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways involved. High-throughput screening against a panel of CNS receptors and enzymes will be instrumental in building a comprehensive pharmacological profile.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly for neurological and psychiatric disorders. The evidence for neuroprotective effects, combined with the high potential for interaction with serotonergic and adrenergic systems, makes this an exciting area for further research. The experimental protocols and strategic guidance provided in this document are intended to facilitate the exploration and optimization of these compounds, ultimately paving the way for the discovery of new and effective medicines.

References

-

Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536. [Link]

-

Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral assessment of antidepressant activity in rodents. Methods in Molecular Biology, 573, 103-126. [Link]

-

Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536. [Link]

-

Cryan, J. F., Mombereau, C., & Vassout, A. (2005). The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice. Neuroscience and Biobehavioral Reviews, 29(4-5), 571-625. [Link]

-

Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. ResearchGate. [Link]

- Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.

-

El-Sayed, M. A. A., Al-Majd, L. A., Al-Yahya, M. A., & Al-Dosari, M. S. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 27(21), 7247. [Link]

-

Wang, Y., et al. (2020). Synthesis of Novel Aryloxyethylamine Derivatives and Evaluation of Their in Vitro and in Vivo Neuroprotective Activities. Molecules, 25(18), 4165. [Link]

- Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.

-

Glennon, R. A., Liebowitz, S. M., & Anderson, G. M. 3rd. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry, 23(3), 294-299. [Link]

-

Karim, A., Gong, Y., & Li, J. (2022). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. RSC Medicinal Chemistry, 13(10), 1251-1256. [Link]

-

Rahman, M. M., et al. (2003). Binding and functional affinity of some newly synthesized phenethylamine and phenoxypropanolamine derivatives for their agonistic activity at recombinant human beta3-adrenoceptor. Journal of Pharmacy and Pharmacology, 55(3), 365-372. [Link]

-

Leopoldo, M., Lacivita, E., & Berardi, F. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Medicinal Research Reviews, 31(3), 363-399. [Link]

- Google Patents. (n.d.). CN105016984A - Industrial preparation method of 2-(2-ethoxyphenoxy)bromic ether.

-

Sagandira, C. R., et al. (2019). Pharmacological characterization of the α2A-adrenergic receptor inhibiting rat hippocampal CA3 epileptiform activity: Comparison of ligand efficacy and potency. Epilepsy Research, 154, 123-131. [Link]

-

Glennon, R. A. (2000). Serotonin Receptor Subtypes and Ligands. ACNP. [Link]

-

Yardley, J. P., et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry, 33(10), 2899-2905. [Link]

-

Sobiecka, A., et al. (2020). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Materials, 13(20), 4529. [Link]

-

Guesmi, F., et al. (2022). Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. Pharmaceuticals, 15(11), 1335. [Link]

-

Cichero, E., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(19), 6649. [Link]

-

Fielden, R., et al. (1968). Blocking action of some quaternary derivatives of 2-(2,6-xylyloxy)ethylamine on adrenergic nerves. British Journal of Pharmacology and Chemotherapy, 33(1), 159-167. [Link]

-

Cichero, E., & Patorino, F. (2022). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 27(5), 1545. [Link]

-

Leclerc, G., et al. (1987). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Pharmacology, 34(2-3), 113-128. [Link]

-

Husain, A., et al. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolytica. European Journal of Medicinal Chemistry, 124, 61-73. [Link]

Sources

- 1. Synthesis of Novel Aryloxyethylamine Derivatives and Evaluation of Their in Vitro and in Vivo Neuroprotective Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding and functional affinity of some newly synthesized phenethylamine and phenoxypropanolamine derivatives for their agonistic activity at recombinant human beta3-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of the α2A-adrenergic receptor inhibiting rat hippocampal CA3 epileptiform activity: Comparison of ligand efficacy and potency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Blocking action of some quaternary derivatives of 2-(2,6-xylyloxy)ethylamine on adrenergic nerves - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [2-(2-Bromophenoxy)ethyl]dimethylamine hydrochloride | 2225136-73-0 | Benchchem [benchchem.com]

- 9. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. herbmedpharmacol.com [herbmedpharmacol.com]

- 14. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

Foreword: The Architectural Elegance of a Privileged Scaffold

An In-depth Technical Guide to the Discovery and History of Phenoxyethylamine Compounds

Authored by a Senior Application Scientist

In the landscape of medicinal chemistry, certain molecular frameworks repeatedly emerge as keystones in the design of diverse and effective therapeutic agents. These are the "privileged structures," and among them, the phenoxyethylamine scaffold holds a distinguished position. Its simple yet versatile architecture—a benzene ring linked through an oxygen bridge to an ethylamine chain (C₆H₅-O-CH₂-CH₂-NH₂)—has served as the foundation for a remarkable array of drugs targeting a wide spectrum of physiological systems.[1] This guide provides a comprehensive exploration of the discovery and historical development of phenoxyethylamine compounds, intended for researchers, scientists, and drug development professionals. We will delve into the seminal discoveries that paved the way for their emergence, trace the evolution of key drug classes derived from this scaffold, and examine the intricate structure-activity relationships that govern their pharmacological profiles. Through a synthesis of historical context, mechanistic insights, and practical methodologies, this document aims to illuminate the enduring legacy and future potential of this pivotal chemical entity.

Part 1: Genesis of a Scaffold: From Sympathomimetic Amines to Adrenergic Theory

The story of phenoxyethylamine compounds is intrinsically linked to the broader history of research into sympathomimetic amines—compounds that mimic the effects of the endogenous catecholamines, epinephrine and norepinephrine.[2][3]

The Dawn of Adrenergic Science: Barger and Dale's Landmark Investigation

At the turn of the 20th century, the mechanisms of the sympathetic nervous system were a burgeoning area of scientific inquiry. A pivotal moment arrived in 1910 when George Barger and Henry Hallett Dale published their seminal work, "Chemical structure and sympathomimetic action of amines."[4][5][6][7] This exhaustive study systematically investigated a wide range of synthetic amines, meticulously correlating their chemical structures with their physiological effects. Their work established foundational principles of what would later be known as structure-activity relationships (SAR) for adrenergic agonists.[8] Barger and Dale demonstrated that subtle modifications to the phenethylamine backbone—the parent structure of catecholamines—could dramatically alter a compound's potency and spectrum of action.[8] While phenoxyethylamine itself was not the central focus, their research created the intellectual framework necessary for the future exploration of phenethylamine analogues, including those with an ether linkage.

The Receptor Concept: Ahlquist's Bifurcation of Adrenergic Action

For decades following Barger and Dale's work, it was generally assumed that a single type of adrenergic receptor mediated the diverse actions of sympathomimetic amines. However, in 1948, Raymond P. Ahlquist published a groundbreaking paper that would revolutionize pharmacology.[9] By observing the differential effects of a series of sympathomimetic amines on various tissues, he astutely proposed the existence of two distinct types of adrenergic receptors: alpha (α) and beta (β) .[9] This dual-receptor theory elegantly explained why some adrenergic agents caused vasoconstriction (an α-mediated effect) while others stimulated cardiac contraction (a β-mediated effect).[9] Ahlquist's discovery was the key that unlocked the door to modern cardiovascular and respiratory pharmacology, paving the way for the development of receptor-selective drugs.[9] It was within this new paradigm that the therapeutic potential of compounds like the phenoxyethylamines could be fully realized, particularly in the development of agents that could selectively block the β-adrenergic receptor.

Part 2: The Prolific Progeny of a Privileged Scaffold

The true value of the phenoxyethylamine core lies in its adaptability. By modifying the aromatic ring, the ethylamine side chain, and the terminal amino group, medicinal chemists have crafted a diverse pharmacopeia.

The Beta-Blocker Revolution

The introduction of β-adrenergic blocking drugs in the early 1960s was a watershed moment in medicine, leading to a Nobel Prize for Sir James Black in 1988.[10] These drugs highlighted the critical role of the sympathetic nervous system in cardiovascular disease.[10] The phenoxyethylamine scaffold proved to be an ideal template for this class of drugs. The ether linkage provided a stable and synthetically accessible means of connecting a substituted aromatic ring to the ethanolamine side chain crucial for β-receptor antagonism.

Many successful β-blockers are aryloxypropanolamines, which are structurally very similar to phenoxyethylamines, differing by the addition of a hydroxyl group on the propane chain. However, the foundational principles of an aromatic ring connected via an ether linkage to an amine-containing side chain are conserved.

Modulating Dopaminergic Pathways

Beyond the adrenergic system, the phenoxyethylamine scaffold has been instrumental in the development of agents targeting dopamine receptors. Systematic studies have led to the discovery of 3-OH-phenoxyethylamine derivatives as a new class of dopamine D2 partial agonists.[11] These compounds represent important templates for designing novel dopaminergic agents for the potential treatment of neurological and psychiatric disorders.[11]

Exploration of Psychoactive Potential

The structural similarity of phenoxyethylamine to the classic psychedelic phenethylamines (like mescaline) did not go unnoticed by chemists. Researchers have synthesized and evaluated a number of phenoxyethylamine derivatives for hallucinogenic activity.[12]

-

3,4,5-Trimethoxyphenoxyethylamine: This compound is the direct phenoxy- analogue of mescaline. However, human trials with doses up to 300 mg showed no psychoactive effects.[13]

-

CT-4719 (2,4-dichloro-5-methoxyphenoxyethylamine): Developed at the Pasteur Institute, this compound was reported to have effects similar to mescaline in animal models, and at twice the potency.[14]

These explorations underscore the scaffold's versatility, even if they did not all lead to clinically approved drugs.

A Scaffold of Many Talents

The applications of the phenoxyethylamine core extend even further, demonstrating its privileged nature:[1][12]

-

α-Adrenergic Antagonists: Phenoxybenzamine, a non-selective, irreversible alpha blocker, is a well-known example.

-

Hsp90 Inhibitors: Derivatives have been explored for their anti-proliferative effects in cancer research.

-

Antihistamines: Phenyltoloxamine incorporates the phenoxyethylamine moiety.

-

Antiarrhythmics: Mexiletine, a sodium channel blocker, is another prominent derivative.

Part 3: The Chemistry of Creation and Function

General Synthesis of the Phenoxyethylamine Core

The synthesis of the parent compound, 2-phenoxyethylamine, can be achieved through several routes. A common and illustrative method is the Williamson ether synthesis followed by reduction or amination.

Workflow for the Synthesis of 2-Phenoxyethylamine

Caption: General synthetic workflow for 2-phenoxyethylamine.

Core Principles of Structure-Activity Relationships (SAR)

The pharmacological activity and receptor selectivity of phenoxyethylamine derivatives are dictated by the nature and position of substituents on the molecule. The principles are largely extrapolated from the extensive studies on β-phenylethylamines.[15][16]

| Molecular Position | Substitution/Modification | General Effect on Adrenergic Activity |

| Aromatic Ring | Hydroxyl groups at positions 3 and 4 (catechol-like) | Greatly enhances agonist activity at both α- and β-receptors.[16] |

| Replacement of catechol with other groups (e.g., resorcinol) | Can confer selectivity for β2-receptors.[15] | |

| Ethylamine Side Chain | Hydroxyl group at the β-position (R-configuration) | Crucial for maximal direct agonist activity.[15] |

| Alkyl substitution on the α-carbon | Reduces direct receptor agonist activity.[15] | |

| Amino Group | Size of N-substituent | Increasing the bulk of the substituent generally decreases α-receptor activity and increases β-receptor activity.[15] |

| Primary or Secondary Amine | More potent as direct-acting agonists than tertiary or quaternary amines.[15] |

SAR Visualization for Adrenergic Phenoxyethylamines

Caption: Key modification points on the phenoxyethylamine scaffold.

Part 4: In the Laboratory: Protocols and Data

Experimental Protocol: Synthesis of 2-(2-Methoxyphenoxy)ethylamine

This protocol is adapted from a patented industrial process, illustrating the hydrolysis of an intermediate acetamide.[17]

Objective: To synthesize 2-(2-Methoxyphenoxy)ethylamine via acid hydrolysis of N-[2-(2-Methoxy-phenoxy)-ethyl]-acetamide.

Materials:

-

N-[2-(2-Methoxy-phenoxy)-ethyl]-acetamide (1 mole)

-

5N Hydrochloric Acid (HCl) (400 ml)

-

30% Sodium Hydroxide (NaOH) solution

-

Toluene

-

Standard reflux and distillation glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: Charge a round-bottom flask equipped with a reflux condenser and magnetic stirrer with 209 g (1 mol) of N-[2-(2-Methoxy-phenoxy)-ethyl]-acetamide and 400 ml of 5N HCl.

-

Hydrolysis: Heat the mixture to reflux and maintain for 4 hours.

-

Neutralization and Extraction: After cooling, carefully adjust the pH of the reaction mixture to 8-9 with a 30% NaOH solution. An oily layer should separate.

-

Isolation: Extract the oily layer with toluene.

-

Purification: Evaporate the toluene under reduced pressure. The crude product is then purified by vacuum distillation (boiling point: 110-115°C at 2 Torr) to yield pure 2-(2-Methoxy-phenoxy)ethylamine.[17]

Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The boiling point serves as an initial check of purity.

Data Presentation: Representative Pharmacological Data

The following table summarizes hypothetical but representative binding affinity data for illustrative phenoxyethylamine derivatives at key receptors. This data is crucial for understanding the selectivity and potential therapeutic applications of novel compounds.

| Compound | Target Receptor | Binding Affinity (Ki, nM) |

| Compound A (β-blocker analogue) | β1-Adrenergic | 5.2 |

| β2-Adrenergic | 58.7 | |

| Compound B (Dopaminergic analogue) | Dopamine D2 | 15.4 |

| Serotonin 5-HT2A | >1000 | |

| Compound C (α-blocker analogue) | α1-Adrenergic | 8.9 |

| β1-Adrenergic | 950 |

Conclusion: An Enduring Legacy

From the foundational studies of sympathomimetic amines to the development of life-saving cardiovascular drugs and probes for exploring complex neurological pathways, the phenoxyethylamine scaffold has proven to be of immense value to medicinal chemistry. Its synthetic tractability and the well-understood structure-activity relationships governing its derivatives ensure that it will remain a relevant and "privileged" structure for years to come. The history of phenoxyethylamine compounds is a testament to the power of systematic chemical exploration, guided by an ever-deepening understanding of physiological mechanisms. Future research will undoubtedly continue to unlock new therapeutic applications from this elegant and enduring molecular framework.

References

- Phenoxyethylamine - Grokipedia. Grokipedia.

- New generation dopaminergic agents. 2.

- A Historical Perspective on the Development of β‐Adrenergic Blockers. PMC - NIH.

- Studies on the relationship between chemical constitution and physiological action. NIH.

- Chemical structure and sympathomimetic action of amines / by G. Barger and H.H. Dale. Wellcome Collection.

- Chemical structure and symp

- Phenoxyethylamine - Wikipedia. Wikipedia.

- Chemical structure and symp

- History of catecholamine research - Wikipedia. Wikipedia.

- 3,4,5-Trimethoxyphenoxyethylamine - Wikipedia. Wikipedia.

- Symp

- History of Adrenergic Receptors - I Spy Physiology Blog. I Spy Physiology Blog.

- Structure Activity Relationship - Adrenergic Drugs - Pharmacy 180. Pharmacy 180.

- Adrenergic drug | Uses, Types & Effects - Britannica. Britannica.

- EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides - Google Patents.

- CT-4719 - Wikipedia. Wikipedia.

- Structure Activity Relationships | PDF | Amine | Pharmacology - Scribd. Scribd.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Sympathomimetic drug - Wikipedia [en.wikipedia.org]

- 3. Adrenergic drug | Uses, Types & Effects | Britannica [britannica.com]

- 4. Studies on the relationship between chemical constitution and physiological action: Molecular dissymmetry and physiological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical structure and sympathomimetic action of amines / by G. Barger and H.H. Dale. | Wellcome Collection [wellcomecollection.org]

- 6. Chemical structure and sympathomimetic action of amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical structure and sympathomimetic action of amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. History of catecholamine research - Wikipedia [en.wikipedia.org]

- 9. ispyphysiology.com [ispyphysiology.com]

- 10. A Historical Perspective on the Development of β‐Adrenergic Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New generation dopaminergic agents. 2. Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenoxyethylamine - Wikipedia [en.wikipedia.org]

- 13. 3,4,5-Trimethoxyphenoxyethylamine - Wikipedia [en.wikipedia.org]

- 14. CT-4719 - Wikipedia [en.wikipedia.org]

- 15. pharmacy180.com [pharmacy180.com]

- 16. scribd.com [scribd.com]

- 17. EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides - Google Patents [patents.google.com]

Introduction to the synthesis of 2-(2-Bromo-phenoxy)-ethylamine

An In-depth Technical Guide to the Synthesis of 2-(2-Bromo-phenoxy)-ethylamine

Abstract

This compound is a pivotal chemical intermediate, particularly valued in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring a phenoxy-ethylamine scaffold with a reactive bromine handle, makes it a versatile building block for introducing this key moiety into more complex molecules. This guide provides a comprehensive overview of the most reliable and efficient synthetic strategies for its preparation, with a primary focus on a two-step approach combining the Williamson ether synthesis and the Gabriel synthesis of primary amines. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols, and discuss alternative synthetic routes. The causality behind experimental choices, safety considerations, and methods for purification and characterization are explored to equip researchers and drug development professionals with a thorough understanding of the synthesis of this important compound.

Introduction and Significance

Phenoxy-ethylamine derivatives are a cornerstone in medicinal chemistry, appearing in the structure of numerous drugs. The title compound, this compound, serves as a crucial precursor for several notable APIs. For instance, analogs such as 2-(2-ethoxyphenoxy)ethylamine are key intermediates in the synthesis of Tamsulosin, an α1a-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.[1][2] Similarly, related structures are employed in the synthesis of Carvedilol, a non-selective beta-blocker used for heart failure and high blood pressure.[1][2]

The strategic importance of this compound lies in its bifunctional nature. The primary amine allows for the formation of amides, sulfonamides, or further alkylation, while the ortho-bromine atom on the phenyl ring provides a site for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity. This guide focuses on elucidating the most practical synthetic methodologies, emphasizing robust and scalable reactions that avoid the use of highly hazardous or inefficient pathways.

Physicochemical Properties

A summary of the key computed and experimental properties of the target molecule and its essential precursors is provided below.

| Property | This compound | 2-Bromophenol | N-(2-Bromoethyl)phthalimide |

| Molecular Formula | C₈H₁₀BrNO | C₆H₅BrO | C₁₀H₈BrNO₂ |

| Molecular Weight | 216.08 g/mol | 173.01 g/mol | 254.08 g/mol |

| Appearance | (Expected) Oil or low-melting solid | Colorless to pale yellow liquid | White crystalline solid[3] |

| Boiling Point | Not readily available | 194 °C | Not readily available |

| Melting Point | Not readily available | 5-6 °C | 80-82 °C[4] |

| CAS Number | 65185-58-2 (related structure)[5][6] | 95-56-7 | 574-98-1[3] |

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals two primary disconnection strategies, which form the basis of the most common synthetic routes.

Caption: Retrosynthetic analysis of this compound.

-

Disconnection A (C-N bond): This is the most robust approach. The primary amine is disconnected, suggesting a nucleophilic substitution on a 2-(2-bromophenoxy)ethyl electrophile. To avoid side reactions associated with ammonia, a protected amine equivalent, such as potassium phthalimide, is used. This leads to the Gabriel Synthesis .[7] The required electrophile, an N-substituted phthalimide, is itself formed via an ether linkage.

-

Disconnection B (C-O bond): This suggests a reaction between a 2-bromophenoxide nucleophile and a 2-aminoethyl halide electrophile. This is a direct Williamson Ether Synthesis .[8][9] While feasible, this route is often complicated by the reactivity of the free amine on the electrophile, which can self-react or act as a base, leading to lower yields and side products.[10]

Therefore, the most reliable strategy combines these approaches: first, a Williamson ether synthesis to form the C-O bond using a protected amine, followed by a Gabriel-type deprotection to reveal the C-N bond.

Recommended Synthetic Pathway: Williamson-Gabriel Combination

This two-stage process is the preferred method due to its high yields, clean reaction profiles, and avoidance of problematic side reactions like over-alkylation.[10] The overall workflow is outlined below.

Caption: Overall workflow for the Williamson-Gabriel synthesis route.

Step 1: Synthesis of N-[2-(2-Bromophenoxy)ethyl]phthalimide

This step is a classic Williamson ether synthesis.[8] 2-bromophenol is deprotonated by a mild base to form the more nucleophilic phenoxide. This anion then displaces the bromide from N-(2-bromoethyl)phthalimide in an SN2 reaction.

Causality and Experimental Choices:

-

Base: Potassium carbonate (K₂CO₃) is an ideal choice. It is strong enough to deprotonate the phenol (pKa ≈ 10) but not so strong that it would promote hydrolysis of the phthalimide or other side reactions. Stronger bases like sodium hydride (NaH) are effective but require strictly anhydrous conditions and present greater handling hazards.[1]

-

Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile is used to dissolve the ionic intermediates (phenoxide, carbonate) and accelerate the SN2 reaction.[11]

-

Reagent: N-(2-bromoethyl)phthalimide is a stable, crystalline solid that is commercially available or can be readily prepared.[4][12] It serves as a protected form of 2-bromoethylamine, preventing the amine from interfering with the etherification.

Step 2: Hydrazinolysis of the Phthalimide Intermediate

The Gabriel synthesis concludes with the liberation of the primary amine. While acidic or basic hydrolysis is possible, the Ing-Manske procedure using hydrazine is generally cleaner and proceeds under milder conditions.[7][13]

Mechanism Insight: Hydrazine acts as a potent nucleophile, attacking the carbonyl carbons of the phthalimide group. This leads to a stable, cyclic phthalhydrazide precipitate, which effectively drives the reaction to completion and is easily removed by filtration.[13]

Detailed Experimental Protocols

The following protocols are adapted from established procedures for analogous syntheses and represent a reliable method for laboratory-scale preparation.[1][2][14]

Protocol: Synthesis of N-[2-(2-Bromophenoxy)ethyl]phthalimide

-

Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromophenol (8.65 g, 50.0 mmol), N-(2-bromoethyl)phthalimide (12.7 g, 50.0 mmol), and potassium carbonate (10.4 g, 75.0 mmol, 1.5 eq).

-

Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask.

-

Reaction: Heat the stirred suspension to reflux (approx. 82°C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 6-12 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove inorganic salts (K₂CO₃ and KBr).

-

Wash the collected solids with a small amount of acetonitrile (2 x 20 mL).

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude solid can be purified by recrystallization from ethanol or used directly in the next step. A typical yield for this step is in the range of 85-95%.

Protocol: Synthesis of this compound

-

Setup: To a 250 mL round-bottom flask, add the crude N-[2-(2-bromophenoxy)ethyl]phthalimide (15.2 g, approx. 45 mmol) and 100 mL of ethanol.

-

Reagent Addition: Add hydrazine hydrate (3.0 mL, approx. 60 mmol, ~1.3 eq) to the suspension.

-

Reaction: Heat the mixture to reflux with stirring. A thick white precipitate (phthalhydrazide) will begin to form, often within 30-60 minutes. Continue refluxing for an additional 2-4 hours to ensure complete reaction.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Add 50 mL of 2 M hydrochloric acid (HCl) to the mixture to dissolve the desired amine product as its hydrochloride salt and to protonate any excess hydrazine.

-

Stir for 15 minutes, then filter to remove the solid phthalhydrazide. Wash the solid with a small amount of cold water.

-

Transfer the filtrate to a separatory funnel.

-

Make the aqueous solution basic (pH > 12) by the slow, careful addition of 6 M sodium hydroxide (NaOH) solution. The free amine will separate, often as an oil.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound, typically as a pale yellow oil. Expected yields are in the 70-85% range.

Alternative Synthetic Routes

While the Williamson-Gabriel approach is recommended, other strategies exist and may be suitable in specific contexts.

Reduction of 2-(2-Bromophenoxy)acetonitrile

This route involves two steps: nucleophilic substitution of 2-bromophenol with a haloacetonitrile, followed by reduction of the nitrile group.

-

Nitrile Formation: 2-Bromophenol is reacted with chloroacetonitrile or bromoacetonitrile in the presence of a base (e.g., K₂CO₃) in a solvent like acetone or acetonitrile. This is another variation of the Williamson ether synthesis.

-

Nitrile Reduction: The resulting 2-(2-bromophenoxy)acetonitrile can be reduced to the primary amine using several methods.[15]

-

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that is highly effective but requires strict anhydrous conditions and careful handling.[1][2]

-

Catalytic Hydrogenation: Using a catalyst like Raney Nickel under a hydrogen atmosphere is a scalable and effective method, often favored in industrial settings.[15]

-

This route is a viable alternative, though it involves the use of either highly reactive hydrides or specialized hydrogenation equipment.

Safety and Handling

-

2-Bromophenol: Corrosive and toxic. Avoid contact with skin and eyes. Work in a well-ventilated fume hood.

-

N-(2-Bromoethyl)phthalimide: Lachrymator and skin irritant. Handle with appropriate personal protective equipment (PPE).

-

Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen.[2] Extreme caution must be exercised. Always work in a fume hood and wear appropriate gloves and eye protection.

-

Solvents: DMF is a reproductive toxin. Acetonitrile is flammable and toxic. Handle all solvents with care in ventilated areas.

-

Bases: Potassium carbonate is an irritant. Stronger bases like NaOH are highly corrosive.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence that strategically combines the Williamson ether synthesis and the Gabriel synthesis. This pathway, which proceeds via the stable intermediate N-[2-(2-bromophenoxy)ethyl]phthalimide, offers high yields and operational simplicity while circumventing the formation of byproducts common in direct amination strategies. The final deprotection using hydrazine hydrate is efficient, though it necessitates stringent safety protocols. Alternative methods, such as the reduction of the corresponding acetonitrile, provide viable options but involve more hazardous reagents or specialized equipment. The methodologies detailed in this guide offer a robust foundation for the laboratory and potential scale-up synthesis of this valuable pharmaceutical intermediate.

References

-

PubChem. (n.d.). 2-[2-(2-Bromophenoxy)ethoxy]ethanamine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Department of Chemistry. Retrieved January 21, 2026, from [Link]

- Patel, A. M., et al. (2009). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. (Patent No. WO2009128088A2). Google Patents.

-

Various Authors. (n.d.). Gabriel Synthesis. In Name Reactions in Organic Chemistry. Cambridge University Press. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 21, 2026, from [Link]

-

Organic-Chemistry.org. (2019). Mitsunobu Reaction. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromophenethylamine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

- Patel, A. M., et al. (2009). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. (Patent No. WO2009128088A2). Google Patents.

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved January 21, 2026, from [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. Retrieved January 21, 2026, from [Link]

-

Edubirdie. (2023). Williamson Ether Synthesis Lab 3. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). Gabriel synthesis. Retrieved January 21, 2026, from [Link]

-

Naz, S., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4976. Retrieved January 21, 2026, from [Link]

-

Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved January 21, 2026, from [Link]

-

Ashenhurst, J. (2025). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

-

L.S. College, Muzaffarpur. (2020). Gabriel synthesis. Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved January 21, 2026, from [Link]

-

TCI America. (n.d.). 2-(2-Bromophenyl)ethylamine. Retrieved January 21, 2026, from [Link]

-

Organic Syntheses. (n.d.). Ethylamine, 2-bromo-, hydrobromide. Retrieved January 21, 2026, from [Link]

-

Organic Syntheses. (1927). β-BROMOETHYLPHTHALIMIDE. Org. Synth. 7, 8. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2025). Structure of the reaction product of N-(2-bromoethyl)phthalimide with potassium hydroxide. Retrieved January 21, 2026, from [Link]

-

Organic Syntheses. (n.d.). β-BROMOETHYLPHTHALIMIDE. Retrieved January 21, 2026, from [Link]

-

Kumar, S., et al. (2012). Synthesis, Spectral Characterization and Ligation of N-[2-(Phenylseleno)ethyl]phthalimide. E-Journal of Chemistry, 9(3), 1181-1188. Retrieved January 21, 2026, from [Link]

-

LookChem. (n.d.). Cas 574-98-1,N-(2-Bromoethyl)phthalimide. Retrieved January 21, 2026, from [Link]

- CNIPA. (2021). Synthesis method of 2- (2-methoxyphenoxy) ethylamine. (Patent No. CN113861047B). Google Patents.

-

Wierzbicka, C., et al. (2020). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Materials, 13(21), 4935. Retrieved January 21, 2026, from [Link]

-

Vihita Bio-Chem Pvt. Ltd. (n.d.). 2-(2-Methoxyphenoxy)ethylamine. Retrieved January 21, 2026, from [Link]

Sources

- 1. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]

- 2. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]

- 3. lookchem.com [lookchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2-Bromophenethylamine | C8H10BrN | CID 2734091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(2-Bromophenyl)ethylamine, 97% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. lscollege.ac.in [lscollege.ac.in]

- 14. Synthesis, Spectral Characterization and Ligation of N-[2-(Phenylseleno)ethyl]phthalimide [scirp.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Unlocking the Therapeutic Potential of 2-(2-Bromo-phenoxy)-ethylamine: A Roadmap for Novel Adrenergic Modulator Discovery

Foreword: The Rationale for Investigation

In the landscape of medicinal chemistry, the exploration of novel chemical scaffolds that build upon established pharmacophores is a cornerstone of innovation. The compound 2-(2-Bromo-phenoxy)-ethylamine represents such an opportunity. While direct research on this molecule is nascent, its structural architecture is highly suggestive of significant pharmacological potential. Its close chemical cousins, 2-(2-methoxy-phenoxy)-ethylamine and 2-(2-ethoxy-phenoxy)-ethylamine, are well-documented as pivotal intermediates in the industrial synthesis of two blockbuster drugs: Carvedilol and Tamsulosin.[1][2][3]

Carvedilol, a non-selective β-blocker and α1-blocker, is a mainstay in the treatment of heart failure and hypertension.[4][5] Tamsulosin is a selective α1A/1D-adrenoceptor antagonist prescribed for benign prostatic hyperplasia (BPH).[6][7] The common thread is their profound interaction with the adrenergic system. This guide posits a central hypothesis: This compound is a promising and unexplored scaffold for the rational design of novel adrenergic receptor modulators.